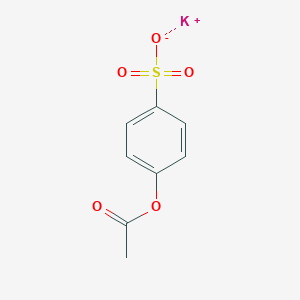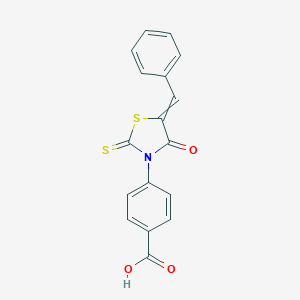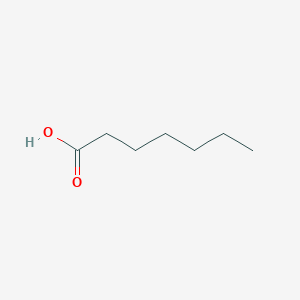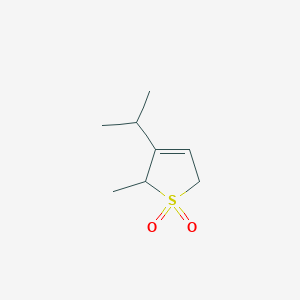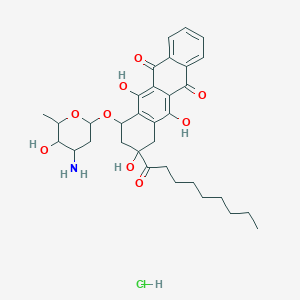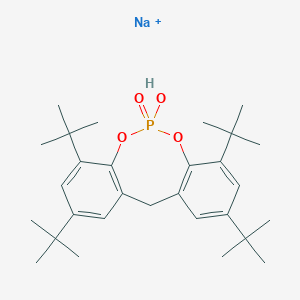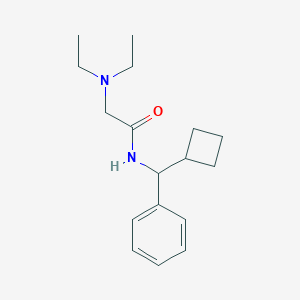![molecular formula C28H44O4 B026064 (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-6-hydroxy-5-(hydroxymethyl)-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol CAS No. 104870-37-3](/img/structure/B26064.png)
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-6-hydroxy-5-(hydroxymethyl)-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound plays a crucial role in various biological processes, including calcium and phosphate homeostasis, bone health, and cellular differentiation . It is a derivative of ergocalciferol (vitamin D2) and is known for its potent biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1alpha,25,28-trihydroxyvitamin D2 involves multiple steps, starting from ergocalciferol. The key steps include hydroxylation reactions at specific positions on the ergocalciferol molecule. These reactions are typically carried out using reagents such as oxidizing agents and catalysts under controlled conditions to ensure the desired regioselectivity and stereoselectivity .
Industrial Production Methods: Industrial production of 1alpha,25,28-trihydroxyvitamin D2 follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and other purification techniques to isolate and purify the compound. The production process is optimized to achieve high yields and purity levels suitable for pharmaceutical and research applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1alpha,25,28-Trihydroxyvitamin D2 undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups at specific positions.
Reduction: Conversion of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products: The major products formed from these reactions include various hydroxylated derivatives of ergocalciferol, which exhibit different biological activities and potencies .
Wissenschaftliche Forschungsanwendungen
1alpha,25,28-Trihydroxyvitamin D2 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of vitamin D metabolites.
Biology: Studied for its role in regulating gene expression and cellular differentiation.
Medicine: Investigated for its potential therapeutic effects in treating conditions like osteoporosis, rickets, and certain cancers.
Industry: Utilized in the formulation of dietary supplements and fortified foods to enhance vitamin D content.
Wirkmechanismus
The mechanism of action of 1alpha,25,28-trihydroxyvitamin D2 involves binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, the compound forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, modulating their transcription . The molecular targets and pathways involved include genes related to calcium and phosphate homeostasis, bone mineralization, and immune response .
Vergleich Mit ähnlichen Verbindungen
1alpha,25-Dihydroxyvitamin D2: Another active metabolite of vitamin D2 with similar biological activities.
1alpha,25-Dihydroxyvitamin D3: The active form of vitamin D3, known for its potent effects on calcium and phosphate metabolism.
25-Hydroxyvitamin D2: A precursor to the active forms of vitamin D2, used as a biomarker for vitamin D status.
Uniqueness: 1alpha,25,28-Trihydroxyvitamin D2 is unique due to its additional hydroxyl group at the 28th position, which may confer distinct biological properties and potency compared to other vitamin D metabolites .
Eigenschaften
CAS-Nummer |
104870-37-3 |
|---|---|
Molekularformel |
C28H44O4 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-6-hydroxy-5-(hydroxymethyl)-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O4/c1-18(8-11-22(17-29)27(3,4)32)24-12-13-25-20(7-6-14-28(24,25)5)9-10-21-15-23(30)16-26(31)19(21)2/h8-11,18,22-26,29-32H,2,6-7,12-17H2,1,3-5H3/b11-8+,20-9+,21-10-/t18-,22-,23-,24-,25+,26+,28-/m1/s1 |
InChI-Schlüssel |
UHMSHZFVGABXAS-KIAAZJKISA-N |
SMILES |
CC(C=CC(CO)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Isomerische SMILES |
C[C@H](/C=C/[C@H](CO)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
Kanonische SMILES |
CC(C=CC(CO)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonyme |
1,25,28-trihydroxyvitamin D 2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


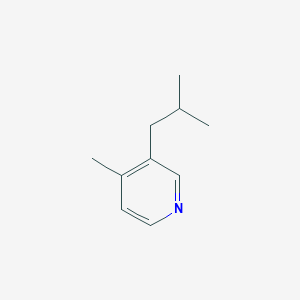
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
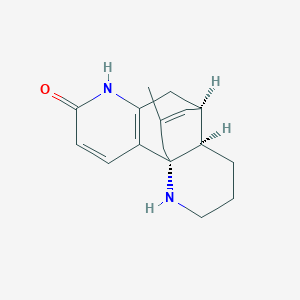
![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)
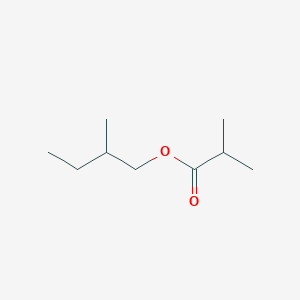
![methoxy-dimethyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium iodide](/img/structure/B26001.png)
